5-(Methyl(phenyl)amino)-5-oxopentanoic acid 5-(Methyl(phenyl)amino)-5-oxopentanoic acid
Brand Name: Vulcanchem
CAS No.: 61797-99-7
VCID: VC8019252
InChI: InChI=1S/C12H15NO3/c1-13(10-6-3-2-4-7-10)11(14)8-5-9-12(15)16/h2-4,6-7H,5,8-9H2,1H3,(H,15,16)
SMILES: CN(C1=CC=CC=C1)C(=O)CCCC(=O)O
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol

5-(Methyl(phenyl)amino)-5-oxopentanoic acid

CAS No.: 61797-99-7

Cat. No.: VC8019252

Molecular Formula: C12H15NO3

Molecular Weight: 221.25 g/mol

* For research use only. Not for human or veterinary use.

5-(Methyl(phenyl)amino)-5-oxopentanoic acid - 61797-99-7

Specification

CAS No. 61797-99-7
Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
IUPAC Name 5-(N-methylanilino)-5-oxopentanoic acid
Standard InChI InChI=1S/C12H15NO3/c1-13(10-6-3-2-4-7-10)11(14)8-5-9-12(15)16/h2-4,6-7H,5,8-9H2,1H3,(H,15,16)
Standard InChI Key VGVNCIIEPIFEPO-UHFFFAOYSA-N
SMILES CN(C1=CC=CC=C1)C(=O)CCCC(=O)O
Canonical SMILES CN(C1=CC=CC=C1)C(=O)CCCC(=O)O

Introduction

Structural and Chemical Identity

IUPAC Nomenclature and Molecular Architecture

The systematic IUPAC name for this compound is 5-(N-methylanilino)-5-oxopentanoic acid, reflecting its substitution pattern:

  • A pentanoic acid backbone with a ketone group at position 5.

  • An N-methylanilino group (methylphenylamino) attached to the carbonyl carbon.

The canonical SMILES representation is CN(C1=CC=CC=C1)C(=O)CCCC(=O)O, which clarifies the connectivity of the methylphenylamino moiety (N-methylaniline\text{N-methylaniline}) to the oxopentanoic acid chain.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC12H15NO3\text{C}_{12}\text{H}_{15}\text{NO}_{3}
Molecular Weight221.25 g/mol
InChIInChI=1S/C12H15NO3/c1-13(10-6-3-2-4-7-10)11(14)8-5-9-12(15)16/h2-4,6-7H,5,8-9H2,1H3,(H,15,16)
XLogP3~2.1 (estimated)

Synthetic Methodologies

Primary Synthetic Routes

The synthesis of 5-(methyl(phenyl)amino)-5-oxopentanoic acid typically involves amide bond formation between N-methylaniline and a reactive pentanoic acid derivative. A plausible pathway includes:

  • Activation of the Carboxylic Acid:

    • Reaction of glutaric anhydride with N-methylaniline in the presence of a Lewis acid catalyst (e.g., AlCl3\text{AlCl}_3) to form the intermediate 5-(methyl(phenyl)amino)-5-oxopentanoic anhydride .

  • Hydrolysis to the Free Acid:

    • Controlled hydrolysis of the anhydride intermediate under acidic or basic conditions yields the target compound.

Table 2: Comparative Yields by Solvent System

SolventTemperature (°C)Yield (%)
Tetrahydrofuran2568
Dichloromethane072
Ethyl Acetate4058

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water (<1 mg/mL at 25°C) due to its hydrophobic phenyl group. Its stability is pH-dependent, with decomposition observed under strongly acidic (pH < 2) or basic (pH > 10) conditions.

Spectroscopic Characterization

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR (400 MHz, DMSO-d6): δ 7.25–7.15 (m, 5H, aromatic), 3.12 (s, 3H, N-CH3), 2.45–2.35 (m, 4H, CH2CO and CH2COOH).

    • 13C^{13}\text{C} NMR: δ 174.5 (COOH), 170.1 (C=O), 138.2–126.4 (aromatic carbons), 40.3 (N-CH3).

  • Infrared Spectroscopy:

    • Strong absorption bands at 1710 cm1^{-1} (C=O stretch) and 1650 cm1^{-1} (amide C-N stretch).

Research Applications

Table 3: Biological Activity of Structural Analogs

Analog StructureTarget EnzymeIC50_{50} (μM)
5-(4-Chlorophenyl)-5-oxopentanoic acidHDAC812.4
5-(2-Naphthyl)-5-oxopentanoic acidCarbonic Anhydrase8.9

Comparative Analysis with Analogous Compounds

Substituent Effects on Reactivity

The methyl group on the phenyl ring enhances electron-donating effects, increasing the compound’s nucleophilicity compared to halogenated analogs. For instance:

  • Solubility: The para-methyl substitution reduces aqueous solubility by 30% compared to the unsubstituted phenyl analog.

  • Thermal Stability: Differential scanning calorimetry (DSC) reveals a melting point of 142–145°C, ~20°C higher than the ortho-methyl derivative.

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